N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes, receptors, and proteases. The core structure consists of a pyrazole fused with a pyrimidine ring, with substitutions at positions 3 (carboxamide group) and 7 (aryl group). The specific substituents—a 2-(2-methoxyphenoxy)ethyl chain on the carboxamide nitrogen and a 4-isopropylphenyl group at position 7—distinguish it from other derivatives. Pyrazolo[1,5-a]pyrimidines are noted for applications in oncology, neurology, and inflammation, with structural modifications critically influencing potency, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(2)18-8-10-19(11-9-18)21-12-13-26-24-20(16-28-29(21)24)25(30)27-14-15-32-23-7-5-4-6-22(23)31-3/h4-13,16-17H,14-15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSBLPDIJRZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCOC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.
Amination: The amino group is introduced through a reductive amination reaction, where the pyrimidine derivative is treated with an amine and a reducing agent such as sodium cyanoborohydride.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the amine derivative with a benzoyl chloride in the presence of a base like triethylamine.
Methoxybenzyl Substitution: Finally, the 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the modulation of cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrimidine-3-carboxamide backbone but differing in substituents. Key parameters include molecular weight, substituent effects, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity :
- Position 7 Modifications :
- The 4-isopropylphenyl group in the target compound may enhance lipophilicity compared to halogenated (e.g., 4-chlorophenyl in ) or trifluoromethyl-substituted analogs (e.g., ).
- Derivatives with 7-amino groups (e.g., ) exhibit protease inhibition (cathepsin K/B), suggesting that electron-donating groups at this position favor enzyme interaction. Carboxamide N-Substituents:
- Bulky aryl groups (e.g., 2-chloropyridin-3-yl in ) or alkyl chains (e.g., 2-(2-methoxyphenoxy)ethyl in the target compound) may influence target selectivity. For example, DPA-714’s diethylacetamide chain optimizes TSPO binding .
Biological Activity Trends :
- Antitumor Activity : Chlorophenyl and methoxyphenyl derivatives (e.g., ) show moderate cytotoxicity, likely via kinase or protease inhibition. The target compound’s isopropyl group may modulate similar pathways.
- Neurological Targets : TSPO ligands like DPA-714 highlight the scaffold’s utility in neuroinflammation imaging, though the target compound’s substituents suggest divergent applications.
Synthetic Accessibility: The target compound’s 2-(2-methoxyphenoxy)ethyl sidechain requires multi-step synthesis, similar to methods for 7-substituted pyrazolo[1,5-a]pyrimidines (e.g., coupling enaminones with activated esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
